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Abstract
The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a

"privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.

This guide provides a comprehensive technical overview of a specific derivative, (4-Phenyl-
1,3-thiazol-2-yl)methanol. We delve into its fundamental physicochemical properties, outline

robust synthetic and characterization methodologies, and explore its established and potential

biological activities. This document is intended to serve as a critical resource for researchers

and drug development professionals engaged in the exploration of thiazole-based compounds

for therapeutic applications.

Core Physicochemical and Structural Properties
(4-Phenyl-1,3-thiazol-2-yl)methanol is a small molecule featuring a central thiazole ring

substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position.

This specific arrangement of functional groups dictates its chemical reactivity, solubility, and

potential for biological interactions.
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Chemical Identity
Property Value Source

IUPAC Name
(4-phenyl-1,3-thiazol-2-

yl)methanol
PubChem

Molecular Formula C₁₀H₉NOS [1][2]

Molecular Weight 191.25 g/mol [2][3][4]

CAS Number 33015-67-1 PubChem

PubChem CID 698895 [1]

SMILES
C1=CC=C(C=C1)C2=CSC(=N

2)CO
[2]

Structural Representation
Caption: 2D structure of (4-Phenyl-1,3-thiazol-2-yl)methanol.

Synthesis and Structural Characterization
The synthesis of (4-phenyl-1,3-thiazol-2-yl)methanol can be approached through several

routes. A common and reliable strategy involves the initial formation of a 2-carboxy- or 2-

carbethoxy-4-phenylthiazole intermediate, followed by reduction to the primary alcohol. The

Hantzsch thiazole synthesis is a foundational method for constructing the core ring system.

Synthetic Workflow
A plausible and efficient synthesis involves a two-step process starting from commercially

available reagents. First, the 4-phenyl-1,3-thiazole-2-carboxylic acid ethyl ester is formed via

the Hantzsch synthesis. This is followed by a selective reduction of the ester to the desired

alcohol.
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Step 1: Hantzsch Thiazole Synthesis

Step 2: Ester Reduction

2-Bromoacetophenone

Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

 + 

Ethyl 2-thiooxamate

 (Base, EtOH)

Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

(4-Phenyl-1,3-thiazol-2-yl)methanol

 + 

Reducing Agent
(e.g., LiAlH4)

 (Anhydrous THF)

Click to download full resolution via product page

Caption: General two-step synthetic workflow for the target compound.

Detailed Experimental Protocol: Reduction of Ethyl
Ester
This protocol describes the reduction of ethyl 4-phenyl-1,3-thiazole-2-carboxylate to (4-phenyl-
1,3-thiazol-2-yl)methanol. This method is adapted from analogous reductions of similar

thiazole esters.[5]

Materials:

Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

Lithium aluminum hydride (LiAlH₄), 2M solution in THF
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Anhydrous tetrahydrofuran (THF)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Water (deionized)

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and argon inlet, add a solution of ethyl 4-phenyl-1,3-thiazole-2-

carboxylate (1.0 eq) dissolved in anhydrous THF.

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

Addition of Reducing Agent: Slowly add a 2M solution of lithium aluminum hydride in THF

(2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

Causality Note: The slow, cooled addition is critical to control the highly exothermic

reaction between LiAlH₄ and the ester, preventing side reactions and ensuring safety.

Reaction Monitoring: Stir the resulting mixture under an inert argon atmosphere at 0 °C for

1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Quenching: Carefully quench the reaction by the slow, dropwise addition of water (e.g., 0.5

mL per gram of LiAlH₄ used) while maintaining the temperature at 0 °C. This is followed by

the addition of ethyl acetate.

Self-Validation: The careful quenching neutralizes the excess reactive hydride. The

formation of a filterable solid (lithium and aluminum salts) indicates a successful quench.

Work-up: Add anhydrous sodium sulfate to the mixture and stir for 15 minutes to remove all

water.
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Isolation: Filter the resulting slurry and wash the solid cake with additional ethyl acetate.

Concentrate the combined filtrate under reduced pressure to yield the crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the

pure (4-phenyl-1,3-thiazol-2-yl)methanol.

Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following

spectral data are expected for (4-phenyl-1,3-thiazol-2-yl)methanol.

Technique Expected Observations

¹H NMR

* Aromatic Protons (Phenyl): Multiplets in the

range of δ 7.3-7.9 ppm (5H).[5] * Thiazole

Proton: A singlet for the proton at the C5

position of the thiazole ring. * Methylene Protons

(-CH₂-): A singlet around δ 4.8 ppm (2H).[5] *

Hydroxyl Proton (-OH): A broad singlet,

exchangeable with D₂O.

¹³C NMR

* Aromatic Carbons: Multiple signals in the δ

125-140 ppm region. * Thiazole Carbons:

Signals corresponding to C2, C4, and C5. *

Methylene Carbon (-CH₂OH): A signal around δ

60-65 ppm.

IR (KBr)

* O-H Stretch: A broad band around 3200-3400

cm⁻¹ (alcohol). * Aromatic C-H Stretch: Peaks

around 3000-3100 cm⁻¹. * C=N Stretch

(Thiazole): A characteristic absorption around

1600-1650 cm⁻¹.

Mass Spec. (EI)

* Molecular Ion (M⁺): A peak at m/z = 191. * Key

Fragments: Loss of H₂O (m/z = 173), loss of

CH₂OH (m/z = 160).
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Biological Activity and Therapeutic Potential
While specific studies on (4-phenyl-1,3-thiazol-2-yl)methanol are limited, the broader class of

phenylthiazole derivatives exhibits a remarkable range of biological activities, making this

compound a valuable scaffold for drug discovery.[6][7][8]

Known Activities of Phenylthiazole Scaffolds
Antifungal Activity: Many phenylthiazole derivatives are potent inhibitors of lanosterol 14α-

demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[9] This makes

them attractive candidates for developing new antifungal agents to combat resistant

pathogens.[9]

Anticancer Activity: The thiazole moiety is present in several anticancer agents.[7]

Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and

interfere with topoisomerases.[7] Recent studies have identified phenylthiazole derivatives

that dually target SIRT2 and EGFR, presenting a strategy to overcome drug resistance in

cancer therapy.[7]

Anti-inflammatory Activity: Certain substituted thiazoles have demonstrated significant in vitro

and in vivo anti-inflammatory effects, partly through the inhibition of prostaglandin E2 (PGE2)

secretion.[6]

Antimicrobial and Anthelmintic Activity: Phenylthiazole derivatives have been synthesized

and tested against various bacterial strains and have shown significant antifungal and

anthelmintic properties.[10][11]

Potential Mechanism of Action (Conceptual)
As an intermediate or lead compound, (4-phenyl-1,3-thiazol-2-yl)methanol can be modified to

interact with various biological targets. The diagram below illustrates a conceptual pathway

where a derivative targets a key enzyme, such as a kinase or a metabolic enzyme like CYP51.
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Caption: Conceptual mechanism of action for a phenylthiazole derivative.

Safety, Handling, and Storage
4.1. Hazard Identification Based on data for structurally related compounds, (4-phenyl-1,3-
thiazol-2-yl)methanol should be handled with care. Potential hazards include:

Harmful if swallowed.[4]

Causes skin irritation.[4]

Causes serious eye irritation.[4]
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May cause respiratory irritation.[4]

4.2. Recommended Precautions

Engineering Controls: Use in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side

shields, and a lab coat.

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions
(4-Phenyl-1,3-thiazol-2-yl)methanol is a versatile chemical entity with significant potential as

a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and

the well-documented biological activities of the phenylthiazole scaffold make it a compound of

high interest. Future research should focus on derivatizing the hydroxyl group to create libraries

of esters, ethers, and other functionalized analogues for screening against a wide array of

biological targets, including kinases, viral enzymes, and fungal metabolic pathways. A thorough

investigation of its own intrinsic biological activity is also warranted.
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[https://www.benchchem.com/product/b1465154#4-phenyl-1-3-thiazol-2-yl-methanol-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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